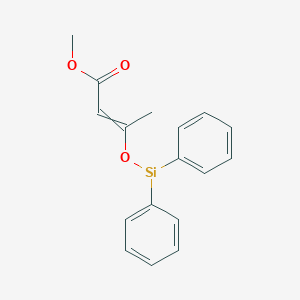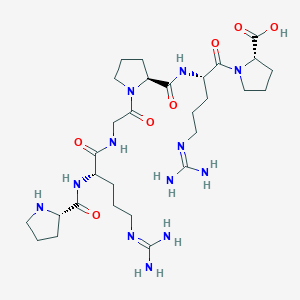![molecular formula C11H11FN2 B14200812 6-(4-Fluorophenyl)-4,5-diazaspiro[2.4]hept-4-ene CAS No. 920338-72-3](/img/structure/B14200812.png)
6-(4-Fluorophenyl)-4,5-diazaspiro[2.4]hept-4-ene
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
6-(4-Fluorophenyl)-4,5-diazaspiro[24]hept-4-ene is a spiro compound characterized by a unique structural motif where a cyclopropane ring is fused to a diazaspiro heptene system The presence of a fluorophenyl group adds to its chemical diversity and potential reactivity
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 6-(4-Fluorophenyl)-4,5-diazaspiro[2.4]hept-4-ene typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of fluorene-9-one azine with dimethyloxosulfonium methylide, yielding the spiro compound through a Corey–Chaykovsky reaction . Another approach involves the cycloaddition of olefins with carbenes, followed by C–H insertion .
Industrial Production Methods
Industrial production of this compound may involve scalable synthetic routes such as electrocatalytic multicomponent assembling. This method involves the electrolysis of arylaldehydes, malononitrile, and pyrazolin-5-ones in alcohols in the presence of sodium bromide as a mediator, resulting in the formation of substituted spirocyclopropyl pyrazolones .
Analyse Chemischer Reaktionen
Types of Reactions
6-(4-Fluorophenyl)-4,5-diazaspiro[2.4]hept-4-ene undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxides.
Reduction: Reduction reactions can yield different reduced forms of the compound.
Substitution: The fluorophenyl group can participate in substitution reactions, leading to the formation of various derivatives.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents such as lithium aluminum hydride for reduction, and nucleophiles for substitution reactions. The conditions typically involve controlled temperatures and solvents like dichloromethane or ethanol.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while substitution reactions can produce a variety of fluorophenyl derivatives.
Wissenschaftliche Forschungsanwendungen
6-(4-Fluorophenyl)-4,5-diazaspiro[2.4]hept-4-ene has several scientific research applications:
Chemistry: It serves as a building block for synthesizing more complex molecules and studying reaction mechanisms.
Biology: The compound’s unique structure makes it a candidate for studying enzyme inhibition and protein interactions.
Industry: It can be used in the production of materials with specific properties, such as polymers and coatings.
Wirkmechanismus
The mechanism of action of 6-(4-Fluorophenyl)-4,5-diazaspiro[2.4]hept-4-ene involves its interaction with molecular targets such as enzymes and receptors. The fluorophenyl group enhances its binding affinity to these targets, leading to inhibition or activation of specific pathways. The spiro structure contributes to its stability and reactivity, allowing it to participate in various biochemical processes .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
4-(4-Fluorophenyl)-6-(4-methanesulfonylphenyl)spiro[2.4]hept-4-ene: This compound shares a similar spiro structure but has different substituents, leading to distinct chemical properties.
Spiro[2.4]hepta-4,6-dienes: These compounds have a similar spiro framework but differ in the nature of the attached groups and their reactivity.
Uniqueness
6-(4-Fluorophenyl)-4,5-diazaspiro[2.4]hept-4-ene is unique due to its combination of a fluorophenyl group and a diazaspiro heptene system. This combination imparts specific chemical and biological properties that are not observed in other similar compounds, making it a valuable molecule for research and industrial applications.
Eigenschaften
CAS-Nummer |
920338-72-3 |
|---|---|
Molekularformel |
C11H11FN2 |
Molekulargewicht |
190.22 g/mol |
IUPAC-Name |
6-(4-fluorophenyl)-4,5-diazaspiro[2.4]hept-4-ene |
InChI |
InChI=1S/C11H11FN2/c12-9-3-1-8(2-4-9)10-7-11(5-6-11)14-13-10/h1-4,10H,5-7H2 |
InChI-Schlüssel |
RYVKJLUWTIARBV-UHFFFAOYSA-N |
Kanonische SMILES |
C1CC12CC(N=N2)C3=CC=C(C=C3)F |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




![2-[2-(Dimethylamino)-5-nitro-1H-benzimidazol-1-yl]ethan-1-ol](/img/structure/B14200741.png)

![Silane, trimethyl[8-[tris(1-methylethyl)silyl]-1,7-octadiynyl]-](/img/structure/B14200763.png)


![N-[(7-Azabicyclo[4.1.0]heptan-7-yl)(4-methoxyphenyl)methylidene]hydroxylamine](/img/structure/B14200791.png)




![2-(4-chlorophenyl)-5-[(E)-methoxyiminomethyl]-1H-pyrrole-3-carbonitrile](/img/structure/B14200826.png)
![1-(Chloromethyl)-9-hydroxy-3H-naphtho[2,1-b]pyran-3-one](/img/structure/B14200829.png)
